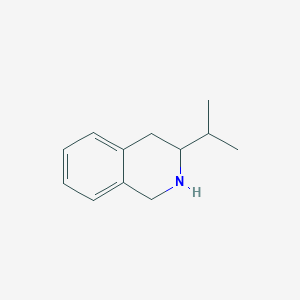

3-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)12-7-10-5-3-4-6-11(10)8-13-12/h3-6,9,12-13H,7-8H2,1-2H3 |

InChI Key |

ANNVARGEHOMQSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC2=CC=CC=C2CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Classical Total Synthesis Approaches to Tetrahydroisoquinolines

Classical methods for the construction of the tetrahydroisoquinoline core have been established for over a century and remain fundamental in organic synthesis. These approaches typically involve the formation of the heterocyclic ring through intramolecular cyclization reactions.

Pictet–Spengler Condensation and its Modifications

The Pictet–Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. thermofisher.comwikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system. wikipedia.orgnih.govdepaul.edu For the synthesis of 3-isopropyl-1,2,3,4-tetrahydroisoquinoline, a β-phenylethylamine would be reacted with isobutyraldehyde. The initial condensation forms a Schiff base, which then undergoes cyclization under acidic conditions.

The reaction conditions for the Pictet–Spengler reaction can be harsh, often requiring strong acids and elevated temperatures, particularly for less nucleophilic aromatic rings. wikipedia.org However, modifications have been developed to overcome these limitations. For instance, the use of phosphate (B84403) buffers has been shown to catalyze the Pictet–Spengler reaction under milder, aqueous conditions. acs.org While a direct synthesis of this compound using this modified approach has not been explicitly detailed, the successful synthesis of the analogous 4-isopropyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,1′-isoquinoline]-6′,7′-diol hydrochloride from dopamine (B1211576) and 4-isopropyl cyclohexanone (B45756) suggests the feasibility of this method for ketones and potentially aldehydes with isopropyl groups. acs.org

Table 1: Examples of Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis

| Amine Substrate | Carbonyl Substrate | Product | Catalyst/Conditions | Reference |

| β-Phenylethylamine | Dimethoxymethane | 1,2,3,4-Tetrahydroisoquinoline (B50084) | Concentrated HCl | thermofisher.comresearchgate.net |

| Tryptamine | Benzaldehyde (B42025) | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | Non-acidic, aprotic media | depaul.edu |

| Dopamine hydrochloride | 4-Isopropyl cyclohexanone | 4-Isopropyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,1′-isoquinoline]-6′,7′-diol | KPi buffer (0.3 M, pH 9) | acs.org |

| 2-(3-Hydroxyphenyl)ethylamine | Cyclohexanone | 6-Hydroxy-spiro[cyclohexane-1,1'-isoquinoline] | Phosphate buffer | acs.org |

Bischler–Napieralski Cyclization and Related Reactions

The Bischler–Napieralski reaction is another classical method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently reduced to the corresponding tetrahydroisoquinolines. wikipedia.orgorganicreactions.org This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, a β-phenylethylamine would first be acylated with isobutyryl chloride to form the corresponding amide. This amide is then subjected to the Bischler–Napieralski cyclization conditions to yield 3-isopropyl-3,4-dihydroisoquinoline. Subsequent reduction of the C=N double bond, typically through catalytic hydrogenation or with a hydride reducing agent like sodium borohydride, affords the desired this compound. clockss.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The reaction generally requires an electron-rich aromatic ring for successful cyclization. organic-chemistry.org Modifications using milder reagents like triphenyl phosphite-bromine or trifluoromethanesulfonic anhydride (B1165640) with 2-chloropyridine (B119429) have been developed to improve the versatility and substrate scope of the reaction. nih.gov

Pomeranz–Fritsch Reaction and Adaptations

The Pomeranz–Fritsch reaction provides a route to isoquinolines, which can then be reduced to tetrahydroisoquinolines. wikipedia.orgorganicreactions.org The classical Pomeranz–Fritsch reaction involves the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com For the synthesis of a 3-isopropyl substituted isoquinoline (B145761), a modified approach would be necessary as the original reaction typically yields isoquinolines unsubstituted at the 3-position.

One important modification, the Bobbitt modification, involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, followed by acid-catalyzed cyclization to directly generate a tetrahydroisoquinoline. thermofisher.com To apply this to the synthesis of this compound, one would need to start with a substituted aminoacetal that would introduce the isopropyl group at the desired position. However, the Pomeranz-Fritsch reaction and its common modifications are more suited for substitutions at other positions of the isoquinoline ring. researchgate.netorganicreactions.org

Modern Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

The development of asymmetric catalytic methods has revolutionized the synthesis of chiral molecules, including this compound. These modern approaches offer high levels of enantioselectivity, which is critical for the preparation of biologically active compounds.

Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral tetrahydroisoquinolines from their corresponding prochiral isoquinolines or 3,4-dihydroisoquinolines. mdpi.comnih.gov Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed as catalysts. mdpi.comnih.govuni-regensburg.degoogle.comthieme-connect.de The asymmetric hydrogenation of a 3-isopropylisoquinoline or its corresponding 3,4-dihydroisoquinoline (B110456) intermediate would directly yield enantiomerically enriched this compound.

For instance, ruthenium catalysts bearing chiral ligands such as PhTRAP have been used for the asymmetric hydrogenation of 3-substituted benzisoxazoles, which proceed through an imine intermediate that is analogous to a 3-substituted dihydroisoquinoline. nih.gov This suggests that similar catalytic systems could be effective for the asymmetric reduction of 3-isopropyldihydroisoquinolines.

Asymmetric transfer hydrogenation (ATH) offers an alternative to using molecular hydrogen, employing hydrogen donors like formic acid or isopropanol. mdpi.com Arene/Ru/TsDPEN complexes have been shown to be effective catalysts for the ATH of 1-aryl dihydroisoquinolines, providing high enantiomeric excess. organic-chemistry.org While direct application to 3-isopropyl derivatives is not extensively documented, the principles of these catalytic systems suggest their potential applicability.

Table 2: Selected Examples of Asymmetric Hydrogenation for Tetrahydroisoquinoline Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 1-Aryl-3,4-dihydroisoquinolines | Arene/Ru/TsDPEN complexes | 1-Aryl-1,2,3,4-tetrahydroisoquinolines | High | organic-chemistry.org |

| 3-Substituted Benzisoxazoles | {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | α-Substituted o-hydroxybenzylamines | Up to 57% | nih.gov |

| Tiglic acid (model for α,β-unsaturated acids) | [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-P-P*)] | Hydrogenated product | High | nih.gov |

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. nih.govnih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common classes of organocatalysts. wikipedia.orgresearchgate.net For the synthesis of chiral this compound, an organocatalytic Pictet-Spengler reaction or an aza-Henry reaction followed by cyclization and reduction could be envisioned.

For example, quinine-based squaramide organocatalysts have been successfully used in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones via an aza-Henry/hemiaminalization/oxidation sequence, achieving good yields and high enantioselectivities. nih.gov While this specific example leads to a lactam, the initial aza-Henry addition creates the key C3-C4 stereocenters, which could be a starting point for the synthesis of the target molecule.

Furthermore, chiral phosphoric acid catalysts have been utilized in asymmetric cycloaddition reactions to construct various heterocyclic compounds, including those with a tetrahydroisoquinoline core. researchgate.net The development of organocatalysts derived from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides for asymmetric aldol (B89426) reactions also highlights the importance of this scaffold in designing new catalytic systems. researchgate.net

Enzymatic Synthesis and Biocatalysis for Stereoselective Production

The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic and biocatalytic methods for the synthesis of chiral molecules like 3-substituted THIQs. researchgate.netnih.gov These methods offer high stereoselectivity under mild reaction conditions. europa.eu

Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of THIQ alkaloids. acs.org It catalyzes the Pictet-Spengler condensation of dopamine and an aldehyde to produce (S)-norcoclaurine. acs.orgresearchgate.net The promiscuity of NCS allows it to accept various aldehydes, providing a biocatalytic route to a range of substituted THIQs. nih.gov For instance, by utilizing an engineered yeast platform, researchers have repurposed the Ehrlich pathway to synthesize a diverse array of THIQ structures. researchgate.net

Lipases are another class of enzymes employed in the stereoselective synthesis of THIQ derivatives. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been used for the dynamic kinetic resolution (DKR) of 1-substituted THIQ derivatives. nih.gov While studies have investigated the influence of different alkyl substituents (methyl, ethyl, propyl) at the C1 position on the enantioselectivity of lipase-catalyzed reactions, the bulky isopropyl group has been noted to be challenging for optimal enzymatic activity. nih.gov

Targeted Synthesis of this compound and Specific Regioisomers

Classical chemical methods remain crucial for the targeted synthesis of specific THIQ derivatives, including this compound. The Pictet-Spengler and Bischler-Napieralski reactions are foundational strategies for constructing the THIQ core. nih.govnih.gov

The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. nih.govnih.gov This method has been used to prepare 3-carboxyl-substituted THIQ alkaloids by reacting L-Dopa with aldehydes. iisc.ac.in The synthesis of 3-substituted THIQs, including those with methyl and other alkyl groups, has been explored to understand structure-activity relationships for various biological targets. nih.gov

The Bischler-Napieralski reaction entails the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding THIQ. iisc.ac.inrsc.org This approach has been utilized in the synthesis of various N-substituted and C1-substituted THIQs. nih.gov

An intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate offers an efficient route to 3-substituted 1,2,3,4-tetrahydroisoquinolines from N,N-dibenzyl-α-aminols. organic-chemistry.org

The table below summarizes some research findings on the synthesis of 3-substituted THIQs.

| Starting Material(s) | Key Reagent/Catalyst | Product | Relevant Findings |

| N,N-dibenzyl-α-aminols | Tosyl chloride, Lewis acid | 3-substituted 1,2,3,4-tetrahydroisoquinolines | Efficient construction via intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate. organic-chemistry.org |

| L-Dopa, Acetaldehyde | Acid catalyst | 3-methyl-tetrahydroisoquinoline-3-carboxylic acid | Biomimetic synthesis via Pictet-Spengler reaction. iisc.ac.in |

| β-phenylethylamine, Aldehyde | Acid catalyst | 1,3-disubstituted tetrahydroisoquinolines | Classical Pictet-Spengler condensation. nih.gov |

| N-acyl-β-phenylethylamine | POCl₃, then NaBH₄ | Substituted tetrahydroisoquinolines | Bischler-Napieralski reaction followed by reduction. nih.govrsc.org |

Unconventional Synthetic Pathways and Reaction Discoveries Leading to Tetrahydroisoquinolines

Beyond traditional methods, novel synthetic strategies are continually being developed to access the THIQ scaffold. These unconventional pathways often provide access to unique substitution patterns and improved efficiency.

An intramolecular hydroamination reaction of 2-aminoethyl styrene (B11656) derivatives, catalyzed by acid, presents an alternative to the Pictet-Spengler synthesis. rsc.org Copper-catalyzed intramolecular hydroamination has also been reported for the enantioselective preparation of THIQ analogs. rsc.org

Other innovative approaches include:

[4+2] Annulation: A Diels-Alder type reaction using benzyne (B1209423) chemistry has been employed to construct the aporphine (B1220529) scaffold, which contains a THIQ core. nih.gov

Heck Cyclization: A late-stage Heck cyclization has been utilized to assemble the A-ring of the Erythrina alkaloid scaffold. nih.govacs.org

Photochemical Synthesis: An unconventional photochemical reaction between sulfonylimines and alkenes can lead to the formation of tetrahydroisoquinoline derivatives. researchgate.net

These discoveries expand the toolkit for synthetic chemists, enabling the creation of diverse and complex THIQ-containing molecules.

Solution-Phase Chemistry for High-Throughput Synthesis of THIQ Libraries

The need for large collections of compounds for drug discovery has spurred the development of high-throughput synthesis methods, including solution-phase parallel synthesis. iupac.org These techniques allow for the rapid generation of libraries of related compounds, facilitating the exploration of structure-activity relationships.

Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been adapted for the production of substituted isoquinoline libraries. organic-chemistry.org The resulting dihydroisoquinolines and tetrahydroisoquinolines can be further modified, for example, through oxidation to the corresponding isoquinolines. organic-chemistry.org

A Heck-aza-Michael strategy has been reported for the synthesis of a unique library of isoindoline- and THIQ-containing tricyclic sultams. nih.gov This method involves a Heck reaction on a vinylsulfonamide, followed by a one-pot deprotection and intramolecular aza-Michael reaction to install the THIQ ring. nih.gov

The development of pseudo-high-throughput screening methods for reaction conditions, such as in enantioselective hydrogenation, has also accelerated the synthesis of complex THIQ-based molecules. nih.govresearchgate.net

The table below illustrates a general scheme for the solution-phase synthesis of a THIQ library.

| Step | Reaction Type | Reactants | Conditions | Product |

| 1 | Imine Formation | Diverse β-phenylethylamines and diverse aldehydes | Toluene, reflux | Imines |

| 2 | Cyclization (Pictet-Spengler) | Imines | Trifluoroacetic acid | Library of 1-substituted THIQs |

| 3 | Acylation | THIQs and diverse acyl chlorides | Base | Library of N-acylated THIQs |

Derivatization and Structural Modification Strategies in 3 Isopropyl 1,2,3,4 Tetrahydroisoquinoline Research

Chemical Reactivity of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Nucleus

The chemical reactivity of the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus provides multiple avenues for structural modification. The key sites for derivatization are the secondary amine at the N-2 position, the aromatic ring system (Ring A), and the carbon atoms C-1, C-3, and C-4 of the heterocyclic ring.

Functionalization at Nitrogen (N-alkylation, N-acylation)

The secondary amine at the N-2 position of the 3-isopropyl-1,2,3,4-tetrahydroisoquinoline is a primary site for functionalization through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a common strategy to modulate biological activity. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. For the broader class of THIQs, N-alkylation has been shown to be a viable strategy. For instance, a one-pot synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been developed using a multicomponent reaction. rsc.org While specific examples for the 3-isopropyl derivative are not extensively documented, the general reactivity of the THIQ nitrogen suggests that similar methods would be applicable.

N-Acylation: N-acylation, the introduction of an acyl group, is another key modification. This is often achieved by reacting the THIQ with acyl chlorides or anhydrides. N-acylation can alter the molecule's polarity and its ability to act as a hydrogen bond donor. Research on N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives has shown that these modifications can lead to potent biological activities. nih.gov For example, a series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their bradycardic activities. researchgate.net The synthesis of N-substituted THIQs via a Bischler-Napieralski cyclization followed by reduction and subsequent N-acylation demonstrates a versatile route to such derivatives. rsc.org

| Modification Type | Reagents and Conditions | Potential Outcome | General Applicability to THIQs |

| N-Alkylation | Alkyl halides, Reductive amination (e.g., with aldehydes/ketones and a reducing agent like NaBH₃CN) | Modulation of basicity and lipophilicity; Introduction of functional groups | High |

| N-Acylation | Acyl chlorides, Anhydrides | Alteration of polarity; Hydrogen bonding properties | High |

Substitutions on the Aromatic Ring System

The aromatic ring of the this compound scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The position of these substituents can profoundly impact the molecule's interaction with its biological target. Common substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The presence of an electron-donating group on the aromatic ring generally favors electrophilic substitution. rsc.org

For instance, the synthesis of 7-Bromo-3-isopropyl-1,2,3,4-tetrahydroisoquinoline highlights that halogenation of the aromatic ring is a feasible modification for this specific scaffold. smolecule.com While detailed studies on a broad range of electrophilic substitutions specifically for the 3-isopropyl derivative are limited, the general principles of aromatic chemistry apply.

| Substitution Reaction | Typical Reagents | Position of Substitution | Potential Impact |

| Nitration | HNO₃/H₂SO₄ | Dependent on existing substituents | Introduction of a versatile functional group for further modification |

| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Dependent on existing substituents | Modulation of electronic properties and lipophilicity |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Dependent on existing substituents | Introduction of a ketone functionality |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Dependent on existing substituents | Introduction of alkyl groups |

Modifications at C-1, C-3, and C-4 Positions

Modifications at the C-1, C-3, and C-4 positions of the tetrahydroisoquinoline ring are crucial for exploring the three-dimensional space around the scaffold and for introducing key pharmacophoric features.

The C-1 position is particularly reactive and can be functionalized through various methods. For N-Boc protected THIQs, lithiation at the C-1 position followed by quenching with an electrophile provides a powerful tool for introducing a wide range of substituents. rsc.org Grignard reactions with 3,4-dihydroisoquinolines are also a common method to introduce substituents at the C-1 position. researchgate.net

The C-3 position in the target compound is already substituted with an isopropyl group. Further modifications at this position would likely require a de novo synthesis approach, for example, through the Pictet-Spengler reaction using a derivative of the amino acid valine. wikipedia.orgdepaul.edunih.gov Studies on other 3-substituted THIQ analogues have shown that the nature of the substituent at this position is critical for biological activity. For example, extending a methyl side chain at C-3 to an ethyl group resulted in diminished potency in one study, suggesting a spatially constrained binding pocket. nih.gov

The C-4 position can also be functionalized, often through reactions involving the corresponding isoquinolinium species or by using starting materials that already bear a substituent at the equivalent position.

| Position | Modification Strategy | Example Reaction/Precursor | Significance |

| C-1 | Lithiation and electrophilic quench | n-BuLi followed by an electrophile (e.g., alkyl halide, aldehyde) | Introduction of diverse functional groups |

| C-1 | Grignard Reaction | Reaction of a 3,4-dihydroisoquinoline (B110456) with a Grignard reagent | Formation of C-C bonds |

| C-3 | De novo synthesis | Pictet-Spengler reaction with a substituted β-arylethylamine | Defining a key pharmacophoric element |

| C-4 | Functionalization of isoquinolinium salts | Nucleophilic addition to an isoquinolinium salt | Introduction of substituents adjacent to the aromatic ring |

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The conjugation of the this compound scaffold with other molecules, such as peptides or other heterocyclic systems, is a powerful strategy to create hybrid molecules with novel or enhanced biological activities. This approach can lead to compounds with improved target selectivity, better pharmacokinetic properties, or dual modes of action.

One common approach is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the THIQ scaffold to other molecular fragments. This method is highly efficient and allows for the creation of diverse libraries of hybrid compounds. For example, 1,2,3,4-tetrahydroisoquinoline derivatives containing a 1,2,3-triazole moiety have been synthesized and shown to possess significant cytotoxic activity against cancer cell lines. mdpi.com

Another strategy involves the conjugation of THIQs with amino acids or peptides. For instance, novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been conjugated with dipeptide motifs, leading to hybrids with promising antimicrobial activities. nih.gov These conjugates can leverage the structural features of both the THIQ scaffold and the peptide to achieve their biological effect.

Rational Design of Analogs for Lead Optimization and Structural Simplification

Rational design and lead optimization are critical steps in the development of drug candidates based on the this compound scaffold. These strategies aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing potential toxicity. chimia.ch

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental to rational design. This involves synthesizing and testing a series of analogs with specific modifications at different positions of the THIQ scaffold to understand how these changes affect biological activity. nih.govnih.gov For example, in a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives, it was found that the introduction of a fluorine atom at the 6-position of the aromatic ring was beneficial for antihypertensive activity. nih.gov

Structural Simplification: This strategy involves simplifying the structure of a complex lead compound to improve its drug-like properties, such as solubility and metabolic stability, and to reduce synthetic complexity. depaul.edu While lead optimization often involves increasing molecular complexity, judicious removal of non-essential structural elements can lead to more viable drug candidates.

Lead Optimization Example: Orexin (B13118510) Receptor Antagonists Research on tetrahydroisoquinolines as orexin receptor antagonists provides a good example of lead optimization. Starting from a lead compound with submicromolar activity, medicinal chemists synthesized a library of analogs in solution to improve potency and physicochemical properties. This led to the discovery of compounds with low nanomolar activity against orexin receptors. chimia.ch

| Strategy | Approach | Desired Outcome |

| Rational Design | Structure-based design, SAR studies | Improved potency and selectivity |

| Lead Optimization | Systematic structural modifications | Enhanced efficacy and ADMET properties |

| Structural Simplification | Removal of non-essential structural features | Improved drug-likeness and synthetic accessibility |

An in-depth examination of the structure-activity relationships (SAR) of this compound and its analogs reveals a complex interplay between molecular architecture and biological function. Medicinal chemistry efforts have systematically explored how modifications to this scaffold influence potency, selectivity, and pharmacokinetic properties. These investigations are crucial for the rational design of novel therapeutic agents targeting a wide array of biological targets.

Pharmacological and Biological Investigations of 3 Isopropyl 1,2,3,4 Tetrahydroisoquinoline Analogs: Mechanistic Insights

Modulation of Neurotransmitter Systems and Receptor Binding

The central nervous system (CNS) is a primary target for many therapeutic agents. Analogs of 3-isopropyl-1,2,3,4-tetrahydroisoquinoline have been shown to interact with various components of neurotransmitter systems, including direct binding to receptors.

Interaction with Neurotransmitter Receptors

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) core structure have demonstrated affinity for a range of neurotransmitter receptors. For instance, novel 1,2,3,4-tetrahydroisoquinolines have been identified with high affinity and selectivity for the dopamine (B1211576) D3 receptor. One such analog, which included a 7-CF3SO2O- substituent and a 3-indolylpropenamido group, exhibited a high D3 receptor affinity with a pKi of 8.4 and 150-fold selectivity over the D2 receptor. researchgate.netnih.gov

Furthermore, other research has explored the interaction of THIQ derivatives with different receptor systems. Studies have been conducted on N-substituted 1,2,3,4-tetrahydroisoquinolines as ligands for the 5-HT1A receptor, where the volume of the terminal amide substituent was found to be a critical determinant of receptor affinity. nih.gov Additionally, certain 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as beta-adrenoreceptor agents, showing weak partial agonist activity but good binding properties. nih.gov

Orexin (B13118510) Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is implicated in various physiological processes, including reward and addiction. Substituted tetrahydroisoquinolines have emerged as a class of selective antagonists for the orexin 1 (OX1) receptor. Structure-activity relationship (SAR) studies have revealed that the (S)-configuration at the 1-position of the tetrahydroisoquinoline ring is crucial for activity. Modifications at the 7-position and the acetamide (B32628) side chain have been extensively explored to enhance potency and selectivity. For example, electron-withdrawing groups at the 7-position are generally well-tolerated, and pyridylmethyl groups are considered optimal at the acetamide position.

Orexin Receptor Antagonist Activity of Tetrahydroisoquinoline Analogs

| Compound | Modifications | OX1 Ke (nM) | OX2 Ke (nM) | Selectivity (OX2/OX1) |

|---|---|---|---|---|

| Compound 6 | Benzyl group at acetamide | - | - | - |

| Compound 51 | Chloride on phenyl ring | Equipotent with 6 | - | - |

| Compound 52 | Fluoride on phenyl ring | Equipotent with 6 | - | - |

| Compound 53 | 2-pyridyl group | More potent than 55 | - | - |

| Compound 54 | 3-pyridyl group | Similar potency to 53 | - | - |

| Compound 55 | 4-pyridyl group | Less potent than 53 and 54 | - | - |

| Compound 72 | - | Significantly attenuated cocaine place preference | - | - |

Opioid Receptor Modulation (e.g., Kappa Opioid Receptor Antagonists)

A significant area of investigation for this compound analogs has been their modulation of opioid receptors, particularly as antagonists of the kappa opioid receptor (KOR). Potent and selective KOR antagonists are of interest for their potential in treating depression, anxiety, and substance use disorders.

A lead compound, (3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and its analogs have been synthesized and evaluated. The isopropyl group at the 3-position has been shown to be important for high KOR potency. Replacement of the isopropyl group with hydrogen or a phenyl ring resulted in a significant loss of antagonist potency. However, substitution with a cyclopropyl (B3062369) group, which is similar in size, resulted in only a modest decrease in potency, while maintaining high selectivity for the KOR over the mu (MOR) and delta (DOR) opioid receptors.

Opioid Receptor Antagonist Activity of this compound Analogs

| Compound | Modification | KOR Ke (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity |

|---|---|---|---|---|

| 1 | Lead compound | 0.14 | - | - |

| 6 | Isopropyl replaced with H | 23.5 | - | - |

| 7 | Isopropyl replaced with Phenyl | 15.2 | - | - |

| 8 | Isopropyl replaced with Cyclopropyl | 0.64 | 417 | >4690 |

| 13 | Cyclopentyl analogue | 0.058 | 5900 | 27000 |

| 14 | Cycloheptyl analogue | 0.20 | 292 | 3760 |

Enzyme Inhibition Studies

In addition to receptor binding, this compound analogs have been investigated for their ability to inhibit the activity of various enzymes, which represents another important mechanism of their pharmacological effects.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. While the tetrahydroisoquinoline scaffold is present in some PDE inhibitors, specific and detailed studies on the inhibitory activity of this compound analogs against various PDE isoforms are not extensively reported in the currently available literature. General PDE inhibitors like pentoxifylline (B538998) and the PDE4 inhibitor rolipram (B1679513) have been shown to suppress inflammatory responses, but direct data linking the 3-isopropyl-THIQ structure to potent and selective PDE inhibition with corresponding IC50 values is limited.

Cholinesterase Inhibition (Acetyl- and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic agents for Alzheimer's disease. C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. The introduction of a substituent at the C-1 position of the N-aryl-1,2,3,4-tetrahydroisoquinoline core was found to be crucial for inhibitory potency against both AChE and BuChE.

Kinetic analyses have revealed that some of the most potent compounds act as non-competitive inhibitors of AChE. For instance, compound 3c was identified as a potent and selective AChE inhibitor. In contrast, compound 3i was found to be a dual inhibitor, targeting both AChE and BuChE, with a non-competitive mechanism for AChE and a mixed-type inhibition for BuChE.

Cholinesterase Inhibitory Activity of Tetrahydroisoquinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| 3c | AChE | <10 | Non-competitive |

| 3i | AChE | <10 | Non-competitive |

| BuChE | Most potent BuChE inhibitor in the series | Mixed (non-competitive/uncompetitive) |

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

The enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine (B1679862) to epinephrine. 1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are recognized as potent inhibitors of this enzyme. nih.gov Research into the structure-activity relationships at the 3-position of the THIQ scaffold has provided insights into the spatial constraints of the PNMT active site.

Studies have shown that substituting the 3-position with a methyl group enhances inhibitory activity compared to the unsubstituted THIQ. nih.gov However, extending this side chain further, for instance to an ethyl group, leads to a decrease in potency. This suggests that the active site region accommodating the 3-substituent is compact. nih.gov The diminished activity of the 3-ethyl-THIQ analog indicates that larger alkyl groups, such as isopropyl, would also likely result in reduced inhibitory capacity due to steric hindrance. nih.gov

Further investigations revealed that the shape and electronic character of the substituent are crucial. "Bent" analogs containing carbonyl groups, such as 3-(methoxycarbonyl)-THIQ and 3-(aminocarbonyl)-THIQ, are significantly less effective inhibitors compared to straight-chain derivatives with similar steric bulk. nih.gov Conversely, the introduction of a hydroxymethyl group at the 3-position results in a potent PNMT inhibitor (Kᵢ = 2.4 µM), an enhancement attributed to a specific hydrogen bond interaction with an amino acid residue in the active site. nih.gov

| Compound | PNMT Inhibitory Potency (Kᵢ) |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 10.3 µM nih.gov |

| 3-(hydroxymethyl)-THIQ | 2.4 µM nih.gov |

| 7,8-dichloro-THIQ (SKF 64139) | 0.24 µM nih.gov |

| 7,8-dichloro-3-(hydroxymethyl)-THIQ | 0.38 µM nih.gov |

Other Enzyme Targets

Analogs of this compound have been investigated for their inhibitory effects on a variety of other enzymes beyond PNMT.

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain novel tetrahydroisoquinoline derivatives have been synthesized and evaluated as inhibitors of DHFR and CDK2. nih.gov One compound, 8d , was identified as a significant DHFR inhibitor with an IC₅₀ of 0.199 µM, while another, 7e , proved to be a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. nih.gov

Deoxyribonuclease I (DNase I): A study of 24 different 1,2,3,4-tetrahydroisoquinoline derivatives for their ability to inhibit DNase I revealed four compounds with IC₅₀ values below 200 μM. nih.gov The most effective among these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2) , which displayed an IC₅₀ value of 134.35 µM. nih.gov Molecular modeling suggests these inhibitors interact with key residues like Glu 39, His 134, and Asp 251 in the DNase I active site. nih.gov

Kinase Insert Domain Receptor (KDR): 1,2,3,4-Tetrahydroisoquinolines have been identified as potent and selective inhibitors of KDR (also known as VEGFR-2), a key receptor in angiogenesis. nih.gov

HIV-1 Reverse Transcriptase (RT): Some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have shown inhibitory activity against HIV-1 RT. nih.gov Two analogs in particular inhibited the polymerase activity of RT in the nanomolar range and protected cells from HIV-induced death in vitro. nih.gov

Mycobacterial ATP Synthetase: A series of 5,8-disubstituted THIQ analogs were evaluated for antimycobacterial properties. One potent compound exhibited an IC₅₀ value of 1.8 μg/ml against the ATP synthetase of Mycobacterium smegmatis, with 9-fold selectivity over the human equivalent. nih.gov

Antiproliferative and Anticancer Mechanisms in in vitro Cell Line Studies

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recognized "privileged scaffold" in the design of anticancer drugs, with numerous synthetic and natural analogs demonstrating significant cytotoxic and antiproliferative effects. nih.govresearchgate.net

In vitro studies have confirmed the anticancer potential of THIQ derivatives across various human cancer cell lines. For instance, a set of 23 substituted THIQs showed antiproliferative activity against the Ishikawa human endometrial adenocarcinoma cell line, with most compounds exhibiting greater potency than the reference drug tamoxifen. nih.gov The most active compounds in this study were 1 , 2 , 3 , and 22 , with IC₅₀ values of 1.41, 0.91, 0.74, and 0.36 μM, respectively. nih.gov

Other research has demonstrated the efficacy of novel tetrahydroisoquinolines against lung cancer (A549) and breast cancer (MCF7) cell lines. nih.gov Compound 7e was particularly potent against the A549 cell line (IC₅₀: 0.155 µM), inducing cell cycle arrest at the G2/M phase and a 79-fold increase in apoptosis. nih.gov Meanwhile, compound 8d was most effective against the MCF7 cell line (IC₅₀: 0.170 µM), causing cell cycle arrest in the S phase and a 69-fold increase in apoptosis. nih.gov

Inhibition of Specific Cancer Molecular Targets

The anticancer activity of THIQ analogs is often linked to their ability to inhibit specific molecular targets crucial for tumor growth and survival. researchgate.netnih.gov

KRas Inhibition: The KRas protein is a key player in various cancers, and its inhibition is a significant therapeutic goal. ub.edu Several THIQ derivatives have shown potent KRas inhibitory activity in different colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480). nih.gov Specifically, a THIQ derivative with a chloro group on the phenyl ring (GM-3-18 ) demonstrated significant KRas inhibition across all tested colon cancer cell lines. nih.gov Another study highlighted that isoquinoline (B145761) 14 had the best KRas activity profile on the RKO KRasSL cell line. ub.edu

Androgen Receptor (AR) Antagonism: In the context of prostate cancer, aberrant androgen receptor signaling is a critical driver of disease progression. researchgate.net Novel THIQ thiohydantoin analogs have been designed as AR antagonists. Compounds 35 and 36 showed potent AR antagonistic activity with an 89% inhibition rate, surpassing the standard drug enzalutamide (B1683756) (86.5%). researchgate.net

Other Targets: As mentioned previously (Section 5.2.4), THIQ analogs have been developed to inhibit other cancer-relevant targets, including the NF-κB signaling pathway, KDR, DHFR, and CDK2. nih.govnih.govnuph.edu.ua

| Compound/Analog | Cancer Cell Line | Target/Activity | IC₅₀ / % Inhibition |

| Compound 22 | Ishikawa (Endometrial) | Antiproliferative | 0.36 µM nih.gov |

| Compound 7e | A549 (Lung) | CDK2 Inhibition / Antiproliferative | 0.155 µM nih.gov |

| Compound 8d | MCF7 (Breast) | DHFR Inhibition / Antiproliferative | 0.170 µM nih.gov |

| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | 0.9 to 10.7 μM nih.gov |

| Compounds 35 & 36 | LNCaP (Prostate) | Androgen Receptor (AR) Antagonism | 89% researchgate.net |

Proteasome Inhibition

The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is an established strategy in cancer therapy. Some 1,2,3,4-tetrahydroisoquinoline alkaloids have demonstrated the potential to act as proteasome inhibitors. A biological screening of the natural THIQ alkaloid N-methylisosalsoline (2) , extracted from Hammada scoparia, revealed an interesting activity profile against the human 20S proteasome. researchgate.net This finding suggests that the THIQ skeleton could serve as a template for developing new proteasome inhibitors. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiplasmodial)

Derivatives of 1,2,3,4-tetrahydroisoquinoline have shown a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Activity: Novel THIQ analogs have been reported to be effective against various pathogenic bacteria. nih.gov Some derivatives were more potent against Gram-negative strains, with compounds 132–135 being more effective than norfloxacin (B1679917) against Campylobacter jejuni. nih.gov Compound 136 was more potent than ciprofloxacin (B1669076) against Streptococcus mutans and Bacillus subtilis. nih.gov Another study found that the (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline analog (131 ) was most effective against Staphylococcus epidermidis and Klebsiella pneumoniae. nih.gov Furthermore, a study on THIQ-dipeptide conjugates showed promising activity against Escherichia coli, with computational studies suggesting DNA gyrase as the target. nih.gov

Antifungal Activity: Several THIQ derivatives have demonstrated significant antifungal properties. A series of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines were synthesized, with two derivatives (5 and 6 ) showing notable activity against fungal species like Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net Another study on isoquinoline-dipeptide conjugates reported strong antifungal activity that outperformed existing standard drugs like Nystatin. nih.gov

Antiplasmodial Activity: The isoquinoline core is found in compounds with antimalarial properties. Benzoyl thiosemicarbazone analogs of isoquinoline have been synthesized and evaluated for their cytotoxic and antimalarial activities. nih.gov

| Compound/Analog | Microbial Target | Activity/Result |

| Compound 136 | Streptococcus mutans, Bacillus subtilis | More potent than ciprofloxacin nih.gov |

| THIQ-dipeptide 7c | E. coli | 10 times more potent than ampicillin (B1664943) nih.gov |

| N-sulfonyl-THIQ 6 | A. flavus, A. niger | 94.1% and 82.1% inhibition, respectively researchgate.net |

Cardiovascular System Modulation

Analogs of 1,2,3,4-tetrahydroisoquinoline have been shown to modulate cardiovascular functions, including heart rate and blood pressure.

A series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives were synthesized and evaluated for their bradycardic (heart rate-lowering) activities in isolated guinea pig atria. nih.gov The oral administration of 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) to spontaneously hypertensive rats resulted in antihypertensive effects without the reflex tachycardia commonly associated with traditional L-type Ca²⁺ channel blockers, suggesting a potential mechanism involving T-type Ca²⁺ channel blockade. nih.gov

Other studies on isoquinoline alkaloids have demonstrated a negative inotropic effect, meaning they decrease the force of myocardial contraction. biomedpharmajournal.org The alkaloids F-24 , F-14 , and N-14 reduced papillary muscle contraction activity with IC₅₀ values of 16.8 µM, 14.03 µM, and 12 µM, respectively. biomedpharmajournal.org This effect is believed to be related to the modulation of Ca²⁺ transport systems in cardiomyocytes. biomedpharmajournal.org Additionally, novel 3-isopropyl-3,4-dihydroisoquinolines have been investigated for their spasmolytic (smooth muscle relaxant) activity, a property relevant for treating conditions involving smooth muscle spasms. mdpi.com

Antihypertensive Effects

There is a significant body of research on the antihypertensive properties of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, a series of these compounds have been synthesized and evaluated for their bradycardic and antihypertensive activities. nih.gov Structure-activity relationship (SAR) studies on these 1-isopropyl analogs have revealed that the nature and position of substituents on the THIQ ring are crucial for their in vitro activity. nih.gov

One notable compound from this series, 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, demonstrated effective antihypertensive effects when administered orally to spontaneously hypertensive rats. nih.gov A key finding was that this effect was not accompanied by reflex tachycardia, a common side effect associated with traditional L-type Ca²⁺ channel blockers. nih.gov

However, specific studies on the antihypertensive effects of This compound are not readily found in the current scientific literature.

Calcium Channel Modulation

The mechanism behind the antihypertensive effects of some THIQ analogs is linked to their ability to modulate calcium channels. Research on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives suggests that they can act as both L-type and T-type Ca²⁺ channel blockers. nih.gov The blockade of these channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.

The lack of reflex tachycardia with compounds like 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline points towards a potential combined effect on different types of calcium channels or other compensatory mechanisms. nih.gov

It is important to underscore that investigations into the specific calcium channel modulating properties of This compound have not been specifically reported.

Other Reported Biological Activities and their Underlying Mechanisms

The versatility of the THIQ scaffold is evident from the diverse biological activities reported for its various analogs. rsc.org

Tetrahydroisoquinoline derivatives have been identified as possessing anti-inflammatory properties. nih.govbiomedpharmajournal.org For example, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to exhibit significant analgesic and anti-inflammatory activity. biomedpharmajournal.org In a model of formalin-induced arthritis in rats, this compound showed a more potent anti-inflammatory effect compared to the standard drug, diclofenac (B195802) sodium. biomedpharmajournal.org The underlying mechanism for the anti-inflammatory action of THIQ derivatives is an area of ongoing investigation.

Specific research into the anti-inflammatory properties of This compound is not currently available in the scientific literature.

The potential of tetrahydroisoquinoline analogs as anti-HIV agents has been an area of active research. nih.govnih.gov Studies have shown that certain 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent anti-HIV activity. nih.gov For instance, compounds with specific substitutions have demonstrated significant activity against HIV-1(IIIB) in cell cultures, with high selective indices, indicating a favorable profile of antiviral activity versus cytotoxicity. nih.gov

The proposed mechanism for some of these analogs is the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. rsc.org

As with the other biological activities discussed, there is a lack of specific reports on the anti-HIV activity of This compound .

Computational and Theoretical Studies Applied to 3 Isopropyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes and affinities of 3-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives with their biological targets.

Research on novel tetrahydroisoquinoline derivatives has utilized molecular docking to investigate their interactions with various protein targets. For instance, docking studies on 1,2,3,4-tetrahydroisoquinoline-conjugated dipeptides were conducted to understand their binding interactions with the E. coli DNA gyrase B enzyme. nih.gov These simulations help to rationalize the observed antimicrobial activities of the compounds by revealing key interactions within the enzyme's active site. nih.gov

In the context of anticancer research, molecular docking has been employed to study how tetrahydroisoquinoline analogs bind to target proteins, revealing that specific derivatives can effectively occupy the active site through hydrophobic contacts. nih.gov Similarly, studies on thiopyrano[2,3-b]quinoline derivatives, which share structural similarities, used docking to determine binding affinity and residual interactions against specific protein targets. nih.gov The binding affinity values, typically expressed in kcal/mol, provide a quantitative measure of the interaction strength, guiding the selection of compounds for further experimental testing. nih.govnih.gov

Table 1: Example Molecular Docking Results for Tetrahydroisoquinoline Analogs

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 7b | E. coli DNA gyrase B | -6.708 | Not Specified |

| Analog 1d | HIV-1 RT | -20.05 | Not Specified |

| Analog 2c | HIV-1 RT | -19.01 | Not Specified |

| Analog 4 | CB1a | -6.1 | Not Specified |

Note: Data is illustrative of docking studies on the broader class of tetrahydroisoquinoline derivatives.

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations are crucial for validating docking results and understanding the flexibility of both the ligand and the protein. bohrium.com

Studies on tetrahydroisoquinoline derivatives have employed MD simulations to assess the stability of ligand-protein complexes. nih.gov By calculating the root mean square deviation (RMSD) of atomic positions, researchers can monitor conformational variations throughout the simulation. biotechrep.ir A stable RMSD profile over a significant simulation period (e.g., 50-100 ns) suggests that the ligand remains securely bound within the active site, reinforcing the binding mode predicted by docking. bohrium.combiotechrep.ir

Conformational analysis, often performed using density functional theory (DFT) calculations, helps identify the most stable low-energy conformers of a molecule. researchgate.net For the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, computational studies have identified several stable conformers, with the energy differences between them being very small. researchgate.net This type of analysis is fundamental for understanding how the molecule will present itself to the receptor, which is a critical aspect of its biological activity. researchgate.net

In silico Prediction of Biological Activity and Physicochemical Properties

In silico methods are widely used to predict the biological activity and physicochemical properties of compounds before they are synthesized, saving significant time and resources. researchgate.net These predictions are vital for assessing a compound's drug-likeness and potential for further development. researchgate.net

For environmental chemicals, computational workflows are used to predict key physicochemical properties such as the octanol-water partition coefficient (logP), water solubility (logS), boiling point, melting point, and vapor pressure. nih.govscispace.com These properties are essential for modeling a compound's environmental fate, transport, and exposure potential. nih.gov

In drug discovery, the focus is often on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Computational tools and web servers can predict a molecule's pharmacokinetic profile, including its human intestinal absorption, bioavailability, and potential toxicity. bohrium.com For tetrahydroisoquinoline derivatives, these predictions help to filter out compounds with unfavorable properties early in the discovery process, allowing researchers to focus on candidates with a higher probability of success.

Table 2: Commonly Predicted Physicochemical and ADMET Properties

| Property | Description | Importance in Drug Discovery |

|---|---|---|

| logP | Octanol-water partition coefficient | Measures lipophilicity, affecting absorption and distribution. |

| logS | Aqueous solubility | Crucial for formulation and bioavailability. |

| HIA | Human Intestinal Absorption | Predicts the extent of absorption from the gut. |

| BBB Permeation | Blood-Brain Barrier Permeation | Indicates potential for CNS activity or side effects. |

| CYP Inhibition | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. |

| AMES Toxicity | Mutagenicity prediction | Screens for potential carcinogenic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. wikipedia.org QSAR models are mathematical equations that help to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. nih.gov

QSAR studies on 1,2,3,4-tetrahydroisoquinoline derivatives have been conducted to analyze their tumor-specificity. nih.gov In one such study, researchers investigated the relationship between 17 different chemical descriptors (calculated properties of the molecules) and the compounds' cytotoxicity against cancer cells versus normal cells. nih.gov The analysis revealed that the water-accessible surface area had the highest correlation with tumor specificity. nih.gov Such models can be used to guide the design of new derivatives with improved selectivity for cancer cells.

The development of a robust QSAR model involves several steps, including the calculation of molecular descriptors, the creation of a mathematical model (often using linear regression or machine learning), and rigorous statistical validation. wikipedia.org The predictive power of a QSAR model is often assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). These models serve as powerful tools in lead optimization, helping medicinal chemists to rationally design compounds with enhanced potency and better safety profiles. nih.gov

Advanced Research Applications and Future Perspectives of 3 Isopropyl 1,2,3,4 Tetrahydroisoquinoline As a Privileged Scaffold

Development of Chemical Probes and Research Tools

While specific examples of 3-isopropyl-1,2,3,4-tetrahydroisoquinoline being used as a chemical probe are not extensively documented in current literature, the general THIQ scaffold is well-established as a valuable tool in chemical biology. Chemical probes are essential for dissecting complex biological processes, and the THIQ structure is ideal for creating such tools due to its conformational rigidity and synthetic tractability.

Derivatives of THIQ have been developed to study a variety of biological targets. For instance, they have been used to create inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine. nih.gov By developing potent and selective inhibitors based on the THIQ scaffold, researchers can probe the physiological and pathological roles of this enzyme.

Furthermore, the THIQ core can be functionalized with reporter groups, such as fluorescent tags or biotin, to create probes for target identification and validation, or to visualize biological processes. The 3-position of the THIQ ring, where the isopropyl group is located in the title compound, is a key site for modification. Strategic substitution at this position can influence the compound's affinity and selectivity for its target, a critical aspect in the design of high-quality chemical probes. The development of 3-substituted THIQ analogues allows for a systematic exploration of the binding pockets of target proteins, helping to map out structure-activity relationships (SAR). nih.gov

Potential as Lead Compounds for Therapeutic Development (Pre-clinical Stage)

The THIQ nucleus is a cornerstone in the development of new therapeutic agents, with derivatives showing promise in treating a range of conditions including cancer, hypertension, and neurodegenerative disorders. rsc.orgnih.gov While preclinical data specifically for this compound is limited, studies on closely related 3-substituted THIQ analogues provide valuable insights into its therapeutic potential.

One area of significant interest is the inhibition of phenylethanolamine N-methyltransferase (PNMT). Research on 3-substituted THIQs has shown that the nature of the substituent at this position is critical for inhibitory activity. For example, a 3-methyl group was found to enhance potency compared to the unsubstituted THIQ, while a larger 3-ethyl group led to a decrease in activity. nih.gov This suggests that the active site of PNMT in this region is sterically constrained. Based on these findings, it can be inferred that the bulkier 3-isopropyl group might also result in diminished potency for PNMT inhibition. However, this highlights the potential for fine-tuning the biological activity by modifying the 3-position.

In other therapeutic areas, derivatives such as 1-isopropyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as novel antihypertensive agents. nih.gov These compounds have shown the ability to elicit antihypertensive effects without causing reflex tachycardia, a common side effect of some calcium channel blockers. nih.gov This demonstrates the potential of incorporating an isopropyl group into the THIQ scaffold for cardiovascular drug discovery. Additionally, THIQ derivatives are being investigated as M2 muscarinic receptor antagonists and as potential anticancer agents targeting enzymes like DHFR and CDK2. nih.govnih.gov

The table below summarizes the preclinical potential of various substituted THIQ derivatives, offering a comparative perspective for the potential of this compound.

| Compound Class | Therapeutic Target/Application | Key Preclinical Findings |

| 3-Methyl-THIQ | PNMT Inhibition | Enhanced inhibitory activity compared to unsubstituted THIQ. nih.gov |

| 3-Ethyl-THIQ | PNMT Inhibition | Diminished potency, suggesting steric hindrance at the active site. nih.gov |

| 1-Isopropyl-THIQ Derivatives | Antihypertensive | Elicited antihypertensive effects without reflex tachycardia in rats. nih.gov |

| THIQ Derivatives | Anticancer (DHFR/CDK2 Inhibition) | Showed moderate to strong anti-cancer activity against lung and breast cancer cell lines. nih.gov |

| THIQ Derivatives | M2 Muscarinic Receptor Antagonism | High affinity and selectivity for M2 receptors. nih.gov |

Innovative Synthetic Strategies for Enhancing Molecular Diversity

The generation of diverse libraries of THIQ derivatives is crucial for exploring their full therapeutic potential. Several innovative synthetic strategies have been developed to create substituted THIQs, including those with modifications at the 3-position.

A key method for synthesizing 3-substituted 1,2,3,4-tetrahydroisoquinolines is through an intramolecular Friedel-Crafts cyclization of N,N-dibenzyl-α-aminols. organic-chemistry.org This approach provides an efficient route to compounds with various substituents at the 3-position. Other classical and modern synthetic methods for the THIQ core include:

Pictet-Spengler Reaction: This is a widely used condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization. rsc.org While traditionally used for 1-substituted THIQs, variations of this reaction can be employed to access other isomers.

Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent, which can then be reduced to the corresponding THIQ. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, allowing for the rapid generation of THIQ libraries. organic-chemistry.org

Modern synthetic approaches also focus on asymmetric synthesis to produce enantiomerically pure THIQs, which is often crucial for therapeutic efficacy and safety. For example, arene/Ru/TsDPEN complexes have been used as catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines to yield highly enantiopure THIQs. organic-chemistry.org The development of multicomponent reactions (MCRs) has also provided a simple and efficient one-pot synthesis for novel, highly substituted THIQ derivatives. rsc.org These advanced synthetic methodologies are instrumental in creating a wide range of analogues of this compound for further biological evaluation.

Addressing Selectivity and Specificity Challenges in THIQ-Based Research

A significant hurdle in the development of THIQ-based therapeutics is achieving high selectivity and specificity for the intended biological target. The THIQ scaffold can interact with a wide range of receptors and enzymes, which can lead to off-target effects.

For instance, in the development of anticancer agents, selectivity is a major concern that needs to be addressed. nih.gov The challenge lies in designing molecules that are potent against cancer cells while sparing healthy cells. This requires a deep understanding of the subtle structural differences between the target proteins in cancer cells versus normal cells.

Research on THIQ-based M2 muscarinic receptor antagonists has shown that small structural modifications can have a profound impact on selectivity. nih.gov For example, the nature of the benzene (B151609) ring fusion and the length of an alkyl linker chain were found to be critical for achieving high M2 affinity with low affinity for other muscarinic receptor subtypes. nih.gov Similarly, the study of PNMT inhibitors with substitutions at the 3-position demonstrates how minor changes can dramatically alter potency, highlighting the sensitivity of the target's binding site. nih.gov

To overcome these challenges, researchers employ several strategies:

Structure-Based Drug Design: Using techniques like X-ray crystallography and molecular docking, researchers can visualize how THIQ derivatives bind to their target and design modifications to improve selectivity.

Systematic SAR Studies: Synthesizing and testing a wide range of analogues, such as those with different substituents at the 3-position, helps to build a comprehensive understanding of the structural requirements for selective binding.

Selectivity Profiling: Testing lead compounds against a broad panel of related and unrelated targets can identify potential off-target interactions early in the drug discovery process.

By addressing these selectivity and specificity challenges, the therapeutic potential of compounds like this compound can be more effectively realized.

Integration of Multi-Omics and Systems Biology Approaches in THIQ Research

The future of drug discovery and development for complex molecules like this compound and its derivatives lies in the integration of multi-omics and systems biology approaches. These fields offer a holistic view of biological systems, moving beyond the traditional one-target-one-drug paradigm.

Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive molecular profile of how a THIQ derivative affects cells and organisms. This can help to:

Identify Novel Targets: By observing the global changes in gene expression, protein levels, and metabolite concentrations, new therapeutic targets for THIQ compounds may be discovered.

Elucidate Mechanisms of Action: Multi-omics data can reveal the complex signaling pathways and networks that are modulated by a THIQ derivative, providing a deeper understanding of its mechanism of action.

Discover Biomarkers: These approaches can help identify biomarkers that predict which patients are most likely to respond to a THIQ-based therapy, paving the way for personalized medicine.

Systems biology integrates this multi-omics data with computational modeling to simulate and predict the behavior of complex biological systems. For THIQ research, this could be used to:

Predict Off-Target Effects: By modeling the interaction of a THIQ compound with a wide range of cellular components, potential adverse effects could be predicted before they are observed in preclinical or clinical studies.

Optimize Drug Combinations: Systems biology models can help identify the most effective combination of a THIQ derivative with other drugs to enhance therapeutic efficacy and overcome drug resistance.

While the direct application of these approaches to this compound research is still in its early stages, the integration of multi-omics and systems biology holds immense promise for accelerating the development of the next generation of THIQ-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.